molecular formula C14H15F2N3 B1460195 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1904651-39-3

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1460195
CAS RN: 1904651-39-3
M. Wt: 263.29 g/mol
InChI Key: SAQRNRAEHFGOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C14H15F2N3 . It has a molecular weight of 263.29 g/mol . The compound is characterized by the presence of a tetrahydroquinoline core, a difluoromethyl group at the 7th position, and a 1-methyl-1H-pyrazol-4-yl group at the 6th position .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C14H15F2N3/c1-19-8-10 (7-18-19)11-5-9-3-2-4-17-13 (9)6-12 (11)14 (15)16/h5-8,14,17H,2-4H2,1H3 . This string represents the compound’s molecular structure in a linear format. The Canonical SMILES string is CN1C=C (C=N1)C2=C (C=C3C (=C2)CCCN3)C (F)F , which is another way to represent the compound’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 440.6±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 69.8±3.0 kJ/mol . The compound’s index of refraction is 1.616 . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 freely rotating bonds . The compound’s topological polar surface area is 29.8 Ų .

Scientific Research Applications

Anticancer Activity

Compounds related to 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline have been studied for their anticancer properties. For instance, derivatives such as 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole were synthesized and showed strong inhibitory activities against human prostate and epidermoid carcinoma cancer cell lines (Liu et al., 2009).

Antimalarial and Antiviral Properties

Certain derivatives have shown potential in antimalarial and antiviral treatments. A study synthesized 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles with dichloromethyl and amino or thio moieties, which exhibited significant antimalarial activity against the malaria parasite Plasmodium falciparum. Some compounds also demonstrated anti-SARS-CoV-2 activity (Zapol’skii et al., 2022).

Photophysical Properties in Platinum Complexes

Derivatives of this compound have been explored in the study of photophysical properties in platinum complexes. For example, cyclometalated platinum(II) complexes based on isoquinolinyl azolate have been investigated for their photophysical properties and ππ-stacking interaction, which is crucial in the development of advanced materials for electronics and photonics (Wang et al., 2016).

Antibacterial and Antitubercular Activity

Pyrazole-based polyhydroquinoline derivatives have shown antibacterial, antitubercular, and antimalarial activities. A study involving the synthesis of such compounds revealed significant activities against pathogenic strains and first-line drug-resistant organisms (Sapariya et al., 2017).

Optimization in Pharmacological Agents

The 3-methyl-1,2,3,4-tetrahydroisoquinolines, a related compound, have been used in the optimization of pharmacological agents. A study focusing on balancing pKa and steric effects indicated that modifications in the structure could enhance selectivity and potency in drug design (Grunewald et al., 2006).

Antioxidant Properties in Lubricants

Derivatives have also been used as antioxidants in lubricating greases. A study synthesized and characterized compounds like 3-(5-(2.4-dichlorophyenyl)-4.5-dihydro-1H-pyrazol-3-yl)-4hydroxy-1-methylquinolin(1H)-one for their efficiency as antioxidants in lubricating greases, demonstrating their industrial applications (Hussein et al., 2016).

properties

IUPAC Name

7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3/c1-19-8-10(7-18-19)11-5-9-3-2-4-17-13(9)6-12(11)14(15)16/h5-8,14,17H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQRNRAEHFGOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
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7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
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